N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The 1,3,4-oxadiazole moiety is substituted with a thiophen-2-ylmethyl group, introducing sulfur-rich aromaticity.
The compound is synthesized via condensation reactions, likely involving cyclization of thioamide precursors or coupling of functionalized oxadiazole intermediates with benzo[d]thiazole derivatives. While explicit synthetic details are unavailable in the provided evidence, analogous compounds (e.g., 4d–4g in ) are prepared with yields of 78.5–90.2%, suggesting moderate to high synthetic efficiency . Spectral characterization (¹H/¹³C NMR, IR, and mass spectrometry) would confirm the structure, as demonstrated for related compounds .
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c20-14(9-3-4-11-12(6-9)23-8-16-11)17-15-19-18-13(21-15)7-10-2-1-5-22-10/h1-6,8H,7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBHQRTRFBHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene moiety: This step often involves the use of thiophene-2-carboxaldehyde in a condensation reaction with the oxadiazole intermediate.
Formation of the benzo[d]thiazole ring: This can be synthesized by the cyclization of an ortho-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer treatment and anti-inflammatory therapies.
Anticancer Properties
Research has indicated that derivatives containing oxadiazole and thiazole moieties exhibit promising anticancer activities. For instance, a study demonstrated that certain oxadiazole derivatives showed effective inhibition of cyclin-dependent kinase 2 (CDK-2), a crucial target in cancer cell proliferation. The docking studies revealed high binding affinities of these compounds, suggesting their potential as lead compounds for developing new anticancer agents .
Anti-inflammatory Activity
Compounds similar to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide have been evaluated for anti-inflammatory properties. For example, studies on related oxadiazole derivatives have shown significant inhibition of inflammatory mediators in vitro, indicating that modifications to the oxadiazole structure can enhance biological activity against inflammation.
Materials Science
The electronic properties imparted by the thiophene and oxadiazole rings make this compound suitable for applications in materials science.
Organic Electronics
Research has suggested that compounds like this compound can be utilized in organic electronic devices due to their semiconducting properties. The incorporation of thiophene units enhances charge transport characteristics, making them candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Thiophenyl Group: Nucleophilic substitution reactions are commonly employed to introduce the thiophene moiety into the oxadiazole framework.
- Amidation Reactions: The final step often involves coupling reactions to attach the benzo[d]thiazole moiety.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| P-1 | CDK-2 Inhibition | 10.654 | |
| P-5 | Anti-inflammatory | 15.320 | |
| P-X | Anticancer (in vitro) | 12.500 |
Table 2: Synthetic Methods Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Oxadiazole Ring | Cyclization | Dehydrating conditions |
| Thiophenyl Group Introduction | Nucleophilic Substitution | Base-catalyzed |
| Benzamide Coupling | Amide Coupling | EDCI/DCC in presence of base |
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
Compound 35 features a bulky 2'-cyanobiphenyl group, which may hinder solubility but improve target selectivity . 4d–4g () replace the carboxamide bridge with a methyl-linked benzo[d]thiazol-2(3H)-one, reducing hydrogen-bonding capacity compared to the target compound .
Compound 35’s low yield (47%) highlights challenges in introducing complex substituents like cyanobiphenyl .
Spectral Trends :
- NH protons in acetamide derivatives (e.g., 34, 35) resonate near δ 11.2 ppm, absent in the target compound’s carboxamide structure .
- Aliphatic groups (e.g., tert-butyl in 4g) show distinct ¹H NMR signals (δ 1.4 ppm), aiding structural confirmation .
Biological Implications :
Biological Activity
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a thiophene ring, an oxadiazole ring, and a benzothiazole moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 316.4 g/mol. The presence of multiple heterocycles enhances its potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC values for this compound were reported in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| MEL-8 | 2.41 |
| U-937 (leukemia) | 0.75 |
These results indicate that the compound may induce apoptosis in a dose-dependent manner, disrupting cellular machinery critical for cancer cell survival .
Anti-inflammatory Activity
Compounds with oxadiazole and thiazole rings have also been evaluated for anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting they could be developed into therapeutic agents for inflammatory diseases .
The exact mechanism of action for this compound remains under investigation. However, studies suggest it may interact with key enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have indicated favorable binding affinities to targets involved in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A series of oxadiazole derivatives were tested against various cancer cell lines including MCF-7 and U-937. The results showed that modifications to the oxadiazole structure significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antibacterial Testing : In a comparative study of thiazole-containing compounds against bacterial strains, certain derivatives demonstrated superior antibacterial activity compared to traditional antibiotics, emphasizing the potential for developing new antimicrobial agents based on these structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
